
4-Ethoxy-2-fluorotoluene
Overview
Description
4-Ethoxy-2-fluorotoluene: is an organic compound with the molecular formula C9H11FO . It is a derivative of toluene, where the methyl group is substituted with an ethoxy group and a fluorine atom. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethoxy-2-fluorotoluene can be synthesized through a multi-step process. One common method involves the reaction of 3-fluoro-4-methylphenol with iodoethane in the presence of a base such as potassium carbonate in N,N-dimethylformamide at elevated temperatures (around 80°C) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-2-fluorotoluene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of the hydrogen atom on the aromatic ring with an electrophile. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or alkanes.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like or in the presence of a catalyst such as .
Oxidation: Reagents such as or .
Reduction: Reagents like or .
Major Products:
Electrophilic Aromatic Substitution: Substituted derivatives like .
Oxidation: Products like .
Reduction: Products like .
Scientific Research Applications
Chemistry
4-Ethoxy-2-fluorotoluene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure facilitates:
- Electrophilic Aromatic Substitution : The compound can undergo electrophilic substitution reactions due to the presence of the ethoxy and fluorine substituents, leading to various derivatives.
- Synthesis of Fluorinated Compounds : It is used to develop fluorinated analogs of biologically active molecules, enhancing their metabolic stability and bioavailability.
Biology
In biological research, this compound has been utilized for:
- Modification of Biomolecules : The compound can modify proteins and nucleic acids, aiding in the study of interactions and functions. This modification is critical for understanding structure-function relationships in biomolecules.
- Enzyme Interaction Studies : The high electronegativity of the fluorine atom enhances binding affinity to enzymes or receptors, making it significant for studying various molecular pathways.
Medicine
The medicinal applications of this compound are particularly noteworthy:
- Drug Development : The compound is explored for its potential use in pharmaceuticals targeting diseases such as cancer and viral infections. Its reactivity allows for designing drugs that can effectively interact with biological targets.
- Anticancer Activity : Preliminary studies suggest that derivatives may exhibit anticancer properties. For instance, compounds with similar structures have shown potential in inhibiting cell proliferation in various cancer cell lines.
Case Studies
Several case studies highlight the utility of this compound in research:
-
Modification of Proteins :
- A study demonstrated how this compound could be used to attach to specific sites on proteins, allowing researchers to investigate how these modifications affect biological activity and interactions.
-
Anticancer Activity :
- Research indicated that derivatives of this compound showed promise in inhibiting growth in various cancer cell lines. This suggests potential pathways for developing new anticancer agents based on its structure.
-
Enzymatic Inhibition Studies :
- Investigations into specific enzyme inhibition revealed that certain derivatives could act as phosphodiesterase inhibitors, relevant for treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-fluorotoluene depends on its specific application. In general, the presence of the fluorine atom can influence the compound’s reactivity and interaction with biological targets. Fluorine’s high electronegativity can enhance the compound’s binding affinity to enzymes or receptors, affecting various molecular pathways.
Comparison with Similar Compounds
- 4-Ethoxy-2-chlorotoluene
- 4-Ethoxy-2-bromotoluene
- 4-Methoxy-2-fluorotoluene
Comparison: 4-Ethoxy-2-fluorotoluene is unique due to the presence of both an ethoxy group and a fluorine atom. This combination imparts distinct electronic and steric properties, making it different from its analogs. For example, the fluorine atom can significantly alter the compound’s reactivity compared to its chlorine or bromine counterparts, while the ethoxy group can influence solubility and interaction with other molecules.
Biological Activity
4-Ethoxy-2-fluorotoluene is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and environmental microbiology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features an ethoxy group and a fluorine atom attached to a toluene ring. The presence of the fluorine atom is significant as it can enhance the compound's binding affinity to biological targets, potentially improving its efficacy in medicinal applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atom can increase the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. This property may enhance its interaction with enzymes or receptors involved in various biochemical pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways.
- Receptor Binding : Enhanced binding affinity to receptors could lead to altered signaling pathways, affecting cellular responses.
Anticancer Activity
Recent studies suggest that compounds similar to this compound exhibit promising anticancer properties. For instance, a study highlighted that fluorinated compounds can significantly suppress tumor growth in vivo. In particular, a related compound showed a tumor suppression rate of 65.3% at a dosage of 5 mg/kg compared to 54.1% for Taxol, indicating potential therapeutic advantages .
Antimicrobial Properties
The compound's structure may also confer antimicrobial properties. Research indicates that fluorinated aromatic compounds can inhibit the growth of various bacteria and fungi. For example, studies involving Pseudomonas putida demonstrated that fluorinated compounds induce the expression of toluene dioxygenase, which is crucial for the degradation of aromatic pollutants and may also affect microbial metabolism .
Case Study 1: Anticancer Efficacy
A recent investigation into the anticancer effects of fluorinated derivatives indicated that this compound could be developed as a lead structure for drug design. In vivo tests showed significant tumor growth inhibition compared to traditional chemotherapeutics .
Case Study 2: Microbial Metabolism
Research on the microbial degradation of fluorinated compounds revealed that certain fungi, such as Cunninghamella echinulata, can metabolize this compound effectively. This process involves initial oxidation at the aromatic ring and subsequent transformations leading to catecholic intermediates .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Ethoxy and fluoro substituents on toluene | Anticancer and antimicrobial potential |
4-Fluorophenylmethanol | Fluoro substituent only | Moderate anticancer activity |
4-Ethoxyphenylmethanol | Ethoxy substituent only | Limited biological activity |
4-Ethoxy-2-methylphenylmethanol | Ethoxy and methyl substituents | Variable activity depending on methyl position |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4-Ethoxy-2-fluorotoluene, and how do catalyst choices influence yield?
- Methodological Answer : Synthesis of aryl ethers like this compound often involves Ullmann-type coupling or nucleophilic aromatic substitution. Evidence from analogous compounds (e.g., 4-Fluoro-3-phenoxytoluene) suggests copper catalysts (e.g., CuI or CuO) with polar aprotic solvents (e.g., DMF or isoquinoline) at 100–200°C improve efficiency . Potassium or magnesium carbonate (0.9–1.5 molar equivalents) can act as a base to deprotonate phenolic intermediates. Yield optimization requires balancing stoichiometry (1:1.2 molar ratio of aryl halide to phenoxide) and catalyst loading (1–50 g per mole of substrate) .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : NMR is critical for verifying fluorine substitution patterns, while NMR identifies ethoxy (-OCHCH) and methyl (toluene) groups.
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>97%) and detect byproducts .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Confirm molecular ion peaks (e.g., m/z for CHFO) and fragmentation patterns .
Q. What are the key stability considerations for storing this compound in laboratory settings?
- Methodological Answer :
- Store in amber glass vials under inert gas (N or Ar) at 2–8°C to prevent photodegradation and oxidation.
- Monitor for hydrolysis of the ethoxy group using periodic FT-IR analysis (e.g., loss of C-O-C stretching at 1250 cm) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Use density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. For example, the fluorine atom’s electron-withdrawing effect directs substitution to the para-position of the ethoxy group.
- Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with catalytic copper surfaces to rationalize reaction pathways .
Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for fluorinated aryl ether synthesis?
- Methodological Answer :
- Perform controlled kinetic studies under standardized conditions (e.g., fixed temperature, solvent, and catalyst loading). Compare turnover numbers (TON) and activation energies (E) using Arrhenius plots.
- Use X-ray absorption spectroscopy (XAS) to characterize catalyst oxidation states during reaction progression, as Cu(I) vs. Cu(II) species may explain efficiency variations .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives in medicinal chemistry?
- Methodological Answer :
- Synthesize analogs with varying substituents (e.g., chloro, nitro) at the 3- or 5-positions.
- Evaluate bioactivity (e.g., IC) in enzyme inhibition assays (e.g., cytochrome P450) and correlate with Hammett σ constants to quantify electronic effects .
Q. What analytical techniques identify degradation products of this compound under oxidative conditions?
- Methodological Answer :
- Expose the compound to HO/UV and analyze via LC-QTOF-MS to detect hydroxylated or defluorinated products.
- Compare fragmentation patterns with reference standards (e.g., 2-fluoro-4-methoxybenzaldehyde) .
Q. How do steric and electronic effects influence regioselectivity in functionalizing this compound?
- Methodological Answer :
- Perform competitive reactions with electrophiles (e.g., NO) under varying conditions. Use NMR to quantify para/meta substitution ratios.
- Correlate results with Hammett plots and steric maps generated via computational tools (e.g., Gaussian) .
Q. Data Analysis and Validation
Q. What statistical methods address variability in spectroscopic data for fluorinated compounds?
- Methodological Answer :
- Apply principal component analysis (PCA) to NMR/IR datasets to identify outliers.
- Use Grubbs’ test to exclude anomalous data points and ensure reproducibility .
Q. How can researchers validate conflicting reports on the biological activity of this compound derivatives?
- Methodological Answer :
- Replicate assays (e.g., cytotoxicity in HEK293 cells) under identical conditions with positive/negative controls.
- Perform meta-analysis of published IC values using fixed-effects models to assess heterogeneity .
Properties
IUPAC Name |
4-ethoxy-2-fluoro-1-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-3-11-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPRAPVSEQLUAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300816 | |
Record name | 4-Ethoxy-2-fluoro-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501300816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305322-96-6 | |
Record name | 4-Ethoxy-2-fluoro-1-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1305322-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-2-fluoro-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501300816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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